3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 2,4-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone: Another compound with a similar dichlorophenyl group but different heterocyclic ring.
2,4-dichlorophenyl 2-methyl-3-nitrobenzoate: Contains the dichlorophenyl group but with different functional groups and applications.
Uniqueness
3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific combination of the oxadiazole ring and the dichlorophenyl and dimethylphenoxy groups
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10-3-6-15(11(2)7-10)22-9-16-20-17(21-23-16)13-5-4-12(18)8-14(13)19/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQIEVVFKUHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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